N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide
Description
N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a substituted ethylamine side chain modified with a 3-methylbut-2-enoyl (prenyl) group. This compound belongs to a broader class of indole-based carboxamides, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . The indole core provides a rigid aromatic scaffold, while the carboxamide and prenyl substituents enhance binding affinity to biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[2-(3-methylbut-2-enoylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)9-15(20)17-7-8-18-16(21)14-10-12-5-3-4-6-13(12)19-14/h3-6,9-10,19H,7-8H2,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
DMDAYTJRIACGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Side Chain: The side chain containing the 3-methylbut-2-enoyl group is introduced through a coupling reaction with the amine group on the indole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activities
Key pharmacological comparisons include:
The prenyl group in the target compound may enhance membrane permeability due to its lipophilic nature, analogous to cyclopropane-linked derivatives in , which showed improved bioavailability . However, the absence of direct activity data for N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide limits conclusive comparisons.
Physicochemical Properties
Key Research Findings and Limitations
- Structural Flexibility : The ethylamine side chain in indole-2-carboxamides is highly modifiable, enabling tailored interactions with targets like COX-2 or viral proteases .
- Activity Gaps : While sulfonamide and cyclopropane derivatives show potent antiviral/anti-inflammatory effects, the prenyl-substituted compound lacks direct biological data, necessitating further studies.
- Synthetic Challenges : Low yields (e.g., 25% in ) highlight the difficulty of purifying carboxamide derivatives, a common issue in indole chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
